4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-cyclobutyl-6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-9-19(23-12-20-14)25-11-15-5-7-24(8-6-15)18-10-17(21-13-22-18)16-3-2-4-16/h9-10,12-13,15-16H,2-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMPKWZQPSYIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC(=C3)C4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the cyclobutyl group: This step often involves cycloaddition reactions or the use of cyclobutyl halides in substitution reactions.
Final assembly: The final step involves coupling the pyrimidine core with the piperidine and cyclobutyl groups using reagents like palladium catalysts in cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including those resistant to traditional therapies.
- A study highlighted the effectiveness of pyrimidine-based compounds in targeting specific kinases involved in cancer progression, suggesting potential for developing targeted therapies .
-
Neurological Disorders :
- The compound's interaction with neurotransmitter receptors positions it as a candidate for treating neurological disorders. Its structural features may enhance its ability to cross the blood-brain barrier and interact with central nervous system targets.
- In particular, derivatives of similar structures have shown promise in modulating histamine receptors, which are implicated in sleep and wakefulness regulation .
Biological Research Applications
-
Molecular Pathway Studies :
- This compound can serve as a tool for elucidating biological pathways involving enzyme interactions. Its ability to bind selectively to certain enzymes makes it valuable for studying metabolic processes .
- Case studies have demonstrated its utility in investigating the mechanisms of action of various signaling pathways, providing insights into disease mechanisms at the molecular level.
-
Targeted Drug Development :
- The compound is being explored as a lead for developing new therapeutic agents due to its unique pharmacophore. Researchers are investigating modifications to enhance its efficacy and specificity against particular molecular targets associated with disease states .
- Ongoing clinical trials are assessing the safety and efficacy of related compounds in treating conditions such as psoriasis and other inflammatory diseases .
Pharmaceutical Development
-
Lead Compound for Synthesis :
- This compound is considered a promising lead compound for synthesizing new drugs targeting various diseases due to its favorable pharmacokinetic properties.
- The compound's synthesis involves advanced chemical techniques that ensure high yield and purity, making it suitable for large-scale pharmaceutical production.
-
Industrial Applications :
- Beyond medicinal applications, this compound is also utilized in the synthesis of other complex molecules within the pharmaceutical industry. Its unique structure allows it to serve as an intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)piperidine
- 2- [2- (4-fluorobenzylidene)hydrazinyl]-4- (1-methyl-1H-indol-3-yl)thieno [3,2-d]pyrimidine
Uniqueness
4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is unique due to its combination of a cyclobutyl group, a piperidine ring, and a pyrimidine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
4-Cyclobutyl-6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine is a complex organic compound with a unique molecular structure that incorporates both cyclobutyl and pyrimidine rings, as well as a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 339.4 g/mol. Its structure includes several functional groups that contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 2320523-85-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways within cells. Research suggests that it may inhibit certain kinases, which are crucial in signaling pathways related to cancer progression and other diseases .
Anticancer Activity
Studies indicate that this compound exhibits significant anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The mechanism likely involves the modulation of key signaling pathways associated with cell growth and survival.
Neurological Effects
Recent research has highlighted the compound’s potential as a therapeutic agent in treating neurological disorders. For instance, it has been shown to interact with histamine H3 receptors, acting as an inverse agonist that may enhance cognitive functions and wakefulness . This suggests applications in conditions such as narcolepsy or cognitive impairment.
Case Studies
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound significantly inhibited the growth of A431 vulvar epidermal carcinoma cells. The compound's efficacy was linked to its ability to interfere with specific kinase pathways .
- Cognitive Enhancement : In animal models, the compound showed promise in improving memory and cognitive functions when administered at low doses. This effect was attributed to its action on histamine receptors, enhancing neurotransmission associated with learning and memory .
Q & A
Q. Optimization Strategies :
- Solvent selection : Dichloromethane or THF for polar intermediates (as used in piperidine coupling reactions ).
- Catalysts : Palladium-based catalysts for cross-couplings, with ligand tuning to reduce byproducts.
- Temperature control : Gradual heating (e.g., reflux in ethanol) to avoid decomposition .
highlights analogous syntheses using NaOH in dichloromethane for similar intermediates, suggesting reproducible conditions for piperidinyl incorporation .
How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Advanced Research Question
Methodological Approaches :
- Bioavailability assessment : Measure plasma concentrations via LC-MS to confirm systemic exposure .
- Metabolic profiling : Identify active/inactive metabolites using hepatocyte assays or microsomal studies.
- Target engagement assays : Use CRISPR-modified cell lines to validate target specificity in vivo .
emphasizes interaction studies to distinguish direct target effects from off-target mechanisms .
What advanced spectroscopic and crystallographic techniques confirm the molecular structure and conformation?
Basic Research Question
Key Techniques :
- Single-crystal X-ray diffraction : Resolves bond angles and torsion angles (e.g., disorder in piperidinyl groups addressed via constrained refinement ).
- 2D NMR (COSY, NOESY) : Assigns stereochemistry and detects intramolecular interactions.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula.
and demonstrate X-ray crystallography’s role in resolving nitrogen heterocycle geometries .
What methodologies characterize stability under various storage conditions and degradation products?
Basic Research Question
Protocols :
- Forced degradation studies : Expose the compound to heat, light, and humidity, then analyze via HPLC-MS.
- Long-term stability : Store at -20°C (recommended in ) and monitor purity monthly .
advises inert-atmosphere storage to prevent oxidation of the piperidinyl-oxy moiety .
How can SAR studies elucidate the role of cyclobutyl and piperidinyl moieties in target binding?
Advanced Research Question
Design Framework :
- Synthesize analogs with modified cyclobutyl (e.g., cyclopentyl) or piperidinyl (e.g., methyl-substituted) groups.
- Compare inhibitory activity in enzymatic assays (e.g., kinase panels).
Q. Example Findings (Adapted from ) :
| Modification | Activity Change | Reference |
|---|---|---|
| Cyclobutyl → Cyclohexyl | 10-fold reduced potency | |
| Piperidinyl O-methylation | Improved solubility |
’s structural comparisons highlight the cyclobutyl group’s role in steric complementarity .
What computational modeling approaches predict binding affinity with biological targets?
Advanced Research Question
Methods :
- Molecular docking (AutoDock Vina) : Screen against target crystal structures.
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
- QSAR modeling : Corrogate electronic (HOMO-LUMO) and steric (logP) parameters with activity data.
notes that interaction studies often precede computational validation .
How can byproduct formation at the piperidinyl-oxy junction be mitigated during synthesis?
Advanced Research Question
Strategies :
- Stepwise protection : Use tert-butoxycarbonyl (Boc) groups to block reactive amines during coupling .
- Catalyst optimization : Employ Pd(OAc)₂/XPhos for cleaner cross-couplings.
- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) .
reports >99% purity via rigorous washing (water/brine) to remove unreacted intermediates .
What approaches determine pharmacokinetic parameters like bioavailability and half-life?
Advanced Research Question
Methodology :
- In vivo pharmacokinetics : Administer IV/PO doses in rodents; collect plasma samples for LC-MS analysis.
- Microsomal stability assays : Incubate with liver microsomes to estimate metabolic clearance.
’s pharmacological screening framework can be adapted for dose-response profiling .
How should high-throughput screening assays evaluate kinase inhibition potential?
Advanced Research Question
Assay Design :
- ATP-competitive assays : Use ADP-Glo™ kinase assays with recombinant kinases.
- Z’-factor optimization : Ensure signal-to-noise ratios >0.5 for robustness.
- Counter-screens : Rule out false positives via orthogonal methods (e.g., SPR).
underscores the importance of target-specific assay conditions .
How is crystallographic disorder in piperidinyl/cyclobutyl groups addressed during refinement?
Advanced Research Question
Crystallographic Strategies :
- Occupancy refinement : Model alternative conformations (e.g., split positions for disordered atoms).
- Constraints : Apply geometric restraints to bond lengths/angles during refinement.
and successfully resolved pyrrolidinyl disorder using these methods, achieving R-factors <0.05 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
